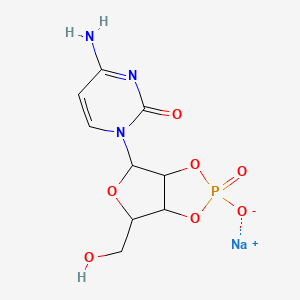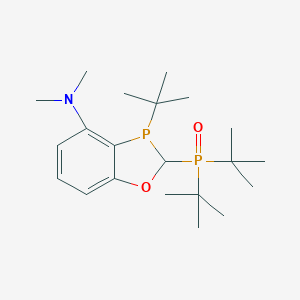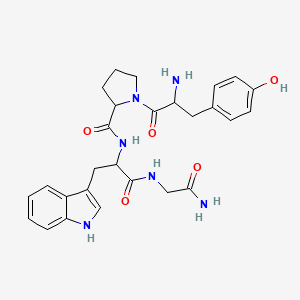![molecular formula C14H12ClN3O4S B13400056 6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-2,5-dihydro-1H-1l6-cyclopenta[e][1,2]thiazine-3-carboxylic acid pyridin-2-ylamide](/img/structure/B13400056.png)
6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-2,5-dihydro-1H-1l6-cyclopenta[e][1,2]thiazine-3-carboxylic acid pyridin-2-ylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-2,5-dihydro-1H-1l6-cyclopenta[e][1,2]thiazine-3-carboxylic acid pyridin-2-ylamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a cyclopenta[e][1,2]thiazine ring system, making it a subject of interest for researchers.
Vorbereitungsmethoden
The synthesis of 6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-2,5-dihydro-1H-1l6-cyclopenta[e][1,2]thiazine-3-carboxylic acid pyridin-2-ylamide involves several steps. One common method includes the reaction of the methyl ester of 4-hydroxy-1-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid with hetarylamines to yield the desired product . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the compound with high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including substitution and oxidation. For instance, the reaction of the methyl ester with hetarylamines is a substitution reaction that results in the formation of 4-hydroxy-1-methyl-2,2-dioxo-N-(pyridin-2-yl)-1H-2λ6,1-benzothiazine-3-carboxamides . Common reagents used in these reactions include solvents like methanol and catalysts that promote the reaction under controlled conditions.
Wissenschaftliche Forschungsanwendungen
6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-2,5-dihydro-1H-1l6-cyclopenta[e][1,2]thiazine-3-carboxylic acid pyridin-2-ylamide has several scientific research applications. It is used as an intermediate in the production of Lornoxicam, an analgesic and anti-inflammatory agent . Additionally, its unique structure makes it a valuable compound for studying the pharmacological activities of related heterocyclic compounds, including antimicrobial, antiviral, and anticancer properties .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, derivatives of similar structures have been reported as active inhibitors of the HCV RNA-dependent RNA polymerase (NS5B), indicating potential antiviral activity . The compound’s structure allows it to bind to specific receptors or enzymes, thereby modulating their activity and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-2,5-dihydro-1H-1l6-cyclopenta[e][1,2]thiazine-3-carboxylic acid pyridin-2-ylamide can be compared to other similar compounds, such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives. These compounds share a similar heterocyclic ring system and exhibit various pharmacological activities, including antimicrobial, antiviral, and anticancer properties . the unique substitution pattern and functional groups in this compound contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H12ClN3O4S |
|---|---|
Molekulargewicht |
353.8 g/mol |
IUPAC-Name |
6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-5H-cyclopenta[e]thiazine-3-carboxamide |
InChI |
InChI=1S/C14H12ClN3O4S/c1-18-12(14(20)17-11-4-2-3-5-16-11)13(19)9-6-8(15)7-10(9)23(18,21)22/h2-5,7,19H,6H2,1H3,(H,16,17,20) |
InChI-Schlüssel |
QLSZYMHQPPZJNG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C2=C(S1(=O)=O)C=C(C2)Cl)O)C(=O)NC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3,4-Dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13399993.png)

![4-[2-hydroxy-2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one](/img/structure/B13400009.png)

![4-[6-(3,5-Dimethylisoxazol-4-yl)-1-[1-(2-pyridyl)ethyl]pyrrolo[3,2-b]pyridin-3-yl]benzoic acid](/img/structure/B13400020.png)
![2-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]acetic acid](/img/structure/B13400035.png)






![Di-tert-butyl((2S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B13400072.png)
